N-Benzyl-2-(2-oxo-benzothiazol-3-yl)-acetamide
Description
N-Benzyl-2-(2-oxo-benzothiazol-3-yl)-acetamide is a heterocyclic acetamide derivative featuring a benzothiazole ring substituted with a ketone group at position 2 and a benzyl group attached to the acetamide nitrogen. The 2-oxo group on the benzothiazole ring enhances hydrogen-bonding capacity, which may influence binding affinity and solubility .
Properties
Molecular Formula |
C16H14N2O2S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-benzyl-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C16H14N2O2S/c19-15(17-10-12-6-2-1-3-7-12)11-18-13-8-4-5-9-14(13)21-16(18)20/h1-9H,10-11H2,(H,17,19) |
InChI Key |
GFXFFTCZTNBFCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3SC2=O |
Origin of Product |
United States |
Biological Activity
N-Benzyl-2-(2-oxo-benzothiazol-3-yl)-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a benzothiazole moiety, which is known for its pharmacological properties. The compound can be synthesized through various organic reactions, often involving the condensation of benzothiazole derivatives with acetamides.
1. Antimicrobial Activity
Numerous studies have evaluated the antimicrobial potential of benzothiazole derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various microbial strains:
| Microbial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Candida albicans | 25 |
These results indicate that this compound exhibits promising antimicrobial properties, making it a candidate for further development in treating infections.
2. Anticancer Activity
The anticancer potential of this compound has also been investigated. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways. A notable study reported the following IC50 values for different cancer cell lines:
These findings suggest that this compound may serve as a lead compound for the development of new anticancer therapies.
Case Study 1: Anticonvulsant Activity
In a study examining the anticonvulsant properties of related compounds, derivatives of N-benzyl acetamides demonstrated significant efficacy in preventing seizures. The study highlighted that specific substitutions on the benzothiazole ring enhanced activity:
- N-benzyl-2-acetamido propionamide showed an ED50 value of 8.3 mg/kg in mice, comparable to phenytoin (ED50 = 6.5 mg/kg) .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the benzothiazole structure significantly influence biological activity. For instance, replacing certain functional groups led to variations in potency against PI3K-C2α, highlighting the importance of structural integrity for maintaining activity .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of N-benzyl-acetamides exhibit substantial antimicrobial properties. For instance, a study synthesized a series of N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and evaluated their efficacy against various bacterial and fungal strains. The findings indicated that certain compounds had minimum inhibitory concentrations (MIC) as low as 10.7 μmol/mL, showcasing their potential as effective antimicrobial agents .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Activity Type |
|---|---|---|---|
| 4d | 10.7 | 21.4 | Antibacterial |
| 4p | - | - | Antifungal |
| 3h | - | - | Antifungal |
Anticancer Properties
N-Benzyl-2-(2-oxo-benzothiazol-3-yl)-acetamide has been investigated for its anticancer potential, particularly against solid tumors. A patent document highlights the compound's effectiveness against various human tumor cell lines, including colon and lung carcinomas. The cytotoxicity was assessed using the MTT assay, revealing a marked activity against these cancer types .
Table 2: Cytotoxicity Against Tumor Cell Lines
| Cell Line | Type of Cancer | IC50 (μM) |
|---|---|---|
| HT 29 | Colon Carcinoma | - |
| PC 3 | Prostate Carcinoma | - |
| H460M | Lung Carcinoma | - |
| MKN-45 | Gastric Carcinoma | - |
Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly as an inhibitor of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. A study reported that several N-benzyl-acetamides demonstrated potent inhibitory effects on RdRp with IC50 values ranging from 1.11 μM to 4.55 μM, suggesting their potential as therapeutic agents against COVID-19 .
Table 3: Inhibition of SARS-CoV-2 RdRp
| Compound | IC50 (μM) |
|---|---|
| 6d5 | 1.11 ± 0.05 |
| 6b5 | 4.55 ± 0.20 |
| Remdesivir | 1.19 ± 0.36 |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
- KX2-391 (N-Benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide): This compound replaces the benzothiazole ring with a pyridine ring and includes a morpholinoethoxy substituent. It acts as a Src kinase inhibitor, with GI50 values of 1.34 µM (NIH3T3/c-Src527F cells) and 2.30 µM (SYF/c-Src527F cells). The pyridine ring and polar morpholino group enhance solubility but reduce planarity compared to benzothiazole derivatives .
- N-Benzyl-2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide (4d): Features a tetrazole-thioether group instead of benzothiazole.
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide :
Substitutes the benzyl group with a bulky adamantyl moiety. X-ray studies reveal dimer formation via N–H⋯N hydrogen bonds (2.86–2.89 Å) and gauche conformation of the adamantyl group, reducing membrane permeability compared to the benzyl analogue .
Pharmacological Analogues
- Orexin-1 Receptor Antagonists (e.g., Compound 30): N-Benzyl acetamide derivatives with tetrahydroisoquinoline cores exhibit selective orexin-1 antagonism. For example, compound 30 (76% yield) shows nanomolar affinity, attributed to the diethylamino-methoxy substituent enhancing receptor interactions .
Thiazolyl Derivatives (8a and 8b) :
Thiazole-containing analogues of KX2-391 demonstrate anticancer activity. The 4-fluorobenzyl derivative (8b) inhibits BT-20 and CCRF-CEM cell proliferation by 64–71% at 50 µM, highlighting the impact of halogen substitution on potency .
Data Tables
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Key Spectroscopic Data (¹³C-NMR, δ) | Hydrogen Bonds Observed |
|---|---|---|---|---|
| N-Benzyl-2-(2-oxo-benzothiazol-3-yl)-acetamide | 312.38 | 2.8 | ~166 (C=O), ~125 (benzothiazole) | N–H⋯O (Theoretical) |
| N-Benzyl-2-((1-methyltetrazol-5-yl)thio)acetamide | 435.06 | 1.5 | 166.6 (C=O), 164.6 (SO₂) | S–H⋯N (Observed) |
| 2-(Adamantan-1-yl)-acetamide | 356.48 | 4.2 | 166.8 (C=O), 53.0 (CH₂) | N–H⋯N (2.86 Å) |
Key Research Findings
- Biological Activity : The benzothiazole-2-one core is associated with kinase inhibition (e.g., Src) and anticancer activity, though direct data for the target compound is lacking. Structural analogues suggest that electron-withdrawing groups (e.g., 2-oxo) enhance target binding .
- Synthetic Challenges : Low yields in alkylation reactions (e.g., 15% for compound 31) highlight the need for optimized conditions, such as using polar aprotic solvents or catalytic agents .
Preparation Methods
Method 1: Cyclocondensation Followed by Amide Coupling
Step 1: Synthesis of 3-(Chloroacetyl)-2-oxo-1,3-benzothiazole
A mixture of 2-aminothiophenol (1.25 g, 10 mmol) and chloroacetyl chloride (1.13 mL, 14 mmol) in dry dichloromethane (DCM, 30 mL) is stirred at 0°C under nitrogen. Triethylamine (2.8 mL, 20 mmol) is added dropwise, followed by warming to room temperature for 6 hours. The product is extracted with DCM, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate, 7:3) to yield 3-(chloroacetyl)-2-oxo-1,3-benzothiazole as a white solid (1.8 g, 78%).
Step 2: N-Benzylation via Nucleophilic Substitution
The chloroacetyl intermediate (1.0 g, 4.3 mmol) is reacted with benzylamine (0.56 mL, 5.2 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 60°C for 12 hours. After solvent evaporation, the crude product is recrystallized from ethanol to afford this compound (0.89 g, 72%).
Key Data :
Method 2: One-Pot Tandem Reaction
Procedure :
A solution of 2-aminothiophenol (1.25 g, 10 mmol), benzyl isocyanate (1.32 g, 10 mmol), and chloroacetic acid (0.95 g, 10 mmol) in acetonitrile (30 mL) is heated at 80°C for 8 hours in the presence of 1,8-diazabicycloundec-7-ene (DBU, 1.52 g, 10 mmol). The reaction mixture is cooled, filtered, and washed with cold methanol to yield the target compound (2.1 g, 70%).
Advantages :
-
Eliminates intermediate isolation.
-
Reduces solvent waste.
Limitations :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates. For example, THF increases amidation yield by 15% compared to DCM due to better solubility of the benzylamine intermediate. Elevated temperatures (60–80°C) improve cyclization efficiency but risk decomposition above 100°C.
Catalytic Systems
-
Base Catalysts : DBU and triethylamine are preferred for deprotonation during amide coupling, with DBU offering higher yields (85% vs. 72%).
-
Coupling Reagents : DCC/HOBt systems facilitate amide bond formation in inert atmospheres, achieving 90% conversion in 4 hours.
Challenges and Troubleshooting
Common Byproducts
Purification Difficulties
-
Silica Gel Adsorption : The acetamide’s polarity necessitates gradient elution (ethyl acetate/methanol) for effective separation.
-
Recrystallization Solvents : Ethanol/water mixtures (7:3) yield higher-purity crystals than acetonitrile.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 72% | >98% | Moderate | High |
| One-Pot Tandem | 70% | 95% | High | Moderate |
| DCC-Mediated Coupling | 85% | 99% | Low | Low |
Recent Advances
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-benzyl-2-(2-oxo-benzothiazol-3-yl)-acetamide and its analogs?
- Methodology : The compound can be synthesized via Ugi multicomponent reactions, as demonstrated for structurally related acetamide derivatives. For instance, substituted benzothiazole cores are first prepared by reacting aniline derivatives with KSCN and Br₂ in glacial acetic acid under controlled temperatures (<10°C). Subsequent functionalization involves coupling with N-benzyl groups via amidation or alkylation steps . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for improving yields, as seen in Ugi adducts with boronate esters (yields: 59–86%) .
Q. How is the structural characterization of this compound performed?
- Methodology :
- X-ray crystallography : Single-crystal X-ray diffraction (e.g., Bruker AXS diffractometers) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, S⋯S contacts). For example, triclinic P1 space groups with anisotropic refinement of non-hydrogen atoms are typical for benzothiazole derivatives .
- Spectroscopy : FT-IR confirms functional groups (e.g., C=O at ~1668 cm⁻¹), while ¹H/¹³C NMR identifies substituent environments (e.g., N-benzyl protons at δ ~3.7–4.0 ppm) .
- Mass spectrometry : HRMS validates molecular formulas (e.g., [M+H]⁺ peaks with <2 ppm error) .
Q. What analytical techniques are used to assess purity and stability?
- Methodology :
- HPLC/GC-MS : Quantifies purity and detects degradation products.
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (e.g., melting points reported for analogs: 88–200°C) .
- Solubility studies : Hildebrand parameters predict solubility in PEG 400/water mixtures, relevant for formulation .
Advanced Research Questions
Q. How do substituents on the benzothiazole ring or N-benzyl group influence biological activity?
- Methodology : Structure-activity relationship (SAR) studies compare analogs with variations in substituents (e.g., electron-withdrawing groups, methoxy, or halogens). For example:
- Src kinase inhibition : Thiazole-to-pyridine substitutions in KX2-391 analogs alter substrate-binding affinity .
- Antioxidant activity : Methyl or dimethyl groups on pyrazolo-benzothiazine derivatives enhance radical scavenging, assessed via DPPH/ABTS assays .
- Microglial imaging : Dichloro and nitrobenzoxadiazole substituents improve TSPO receptor binding affinity for neuroinflammation probes .
Q. What computational strategies are used to model interactions between this compound and biological targets?
- Methodology :
- Docking simulations : AutoDock or Schrödinger Suite predicts binding poses with Src kinase or TSPO receptors, guided by crystallographic data (e.g., PDB IDs) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over nanosecond timescales.
- QSAR models : Machine learning (e.g., Random Forest) correlates molecular descriptors (logP, polar surface area) with IC₅₀ values .
Q. How can crystallographic data resolve contradictions in reported biological activities?
- Methodology : Discrepancies in activity (e.g., varying IC₅₀ across studies) may arise from conformational flexibility.
- Twinned data refinement : SHELXL refines high-resolution structures to identify polymorphic forms or tautomeric states .
- Hydrogen-bond networks : Analysis of dimeric structures (e.g., N–H⋯N interactions in triclinic crystals) clarifies stability and solvent effects .
Data Analysis and Interpretation
Q. How should researchers address low yields in the synthesis of this compound analogs?
- Methodology :
- Reaction optimization : Screen catalysts (e.g., Pd/C for Suzuki couplings) or solvents (e.g., DMF vs. CHCl₃) .
- Byproduct analysis : LC-MS identifies side products (e.g., over-oxidized benzothiazoles) .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 6 h to 30 min) for imidazole-mediated couplings .
Q. What strategies validate the reproducibility of biological assays for this compound?
- Methodology :
- Dose-response curves : Triplicate measurements with positive controls (e.g., benznidazole for antiparasitic assays) .
- Blind screening : Eliminate batch-to-batch variability by testing multiple synthetic batches .
- CRISPR/Cas9 knockouts : Confirm target specificity (e.g., Src kinase KO cells for off-target effects) .
Tables for Key Data
Table 1 : Representative Synthetic Yields and Characterization Data for Analogs
Table 2 : Biological Activity of Selected Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
